molecular formula C11H14N2O2 B581479 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde CAS No. 1228666-11-2

2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde

Cat. No.: B581479
CAS No.: 1228666-11-2
M. Wt: 206.245
InChI Key: DUXXVGOFEXESLC-UHFFFAOYSA-N
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Description

2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde is a heterocyclic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . It is characterized by the presence of a methoxy group, a pyrrolidine ring, and a nicotinaldehyde moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde typically involves the reaction of 2-methoxy-6-nitrobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction parameters, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

    Oxidation: 2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid.

    Reduction: 2-Methoxy-6-(pyrrolidin-1-yl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrrolidine ring may interact with receptor sites, modulating biological responses. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-(pyrrolidin-1-yl)nicotinic acid
  • 2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide
  • 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine

Uniqueness

2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-methoxy-6-pyrrolidin-1-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11-9(8-14)4-5-10(12-11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXXVGOFEXESLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)N2CCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001213779
Record name 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-11-2
Record name 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(1-pyrrolidinyl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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